molecular formula C12H8ClNO2 B1321388 4-(Pyrid-2-yloxy)benzoyl chloride CAS No. 51363-01-0

4-(Pyrid-2-yloxy)benzoyl chloride

Cat. No. B1321388
CAS RN: 51363-01-0
M. Wt: 233.65 g/mol
InChI Key: RUXGFQOJMJJPND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(Pyrid-2-yloxy)benzoyl chloride" involves multiple steps and various chemical reactions. For instance, the synthesis of a related aromatic diamine monomer containing a pyridine unit, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a Friedel–Crafts acylation followed by nucleophilic substitution and reduction reactions . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, was synthesized from nitro displacement and subsequent acidic hydrolysis and cyclodehydration . These syntheses highlight the complexity and multi-step nature of producing pyridine-containing aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Pyrid-2-yloxy)benzoyl chloride" has been characterized using various spectroscopic techniques. For example, a heterocyclic compound with a pyridin-2-yl group was structurally characterized by FT-IR, NMR, UV-Vis, Mass spectroscopies, and single-crystal X-ray diffraction methods. Theoretical calculations using density functional theory (DFT) were also employed to optimize the molecular geometry and investigate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .

Chemical Reactions Analysis

The chemical reactivity of pyridine-containing benzoyl compounds is diverse. For instance, N-benzoyl-4-(dimethylamino)pyridinium chloride was used for the direct benzoylation of alcohols, showcasing its utility as a reagent in organic synthesis . Another study described the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, indicating the potential for complex reactions involving pyridine and benzoyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing polyimides derived from related monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C. These polyimides were predominantly amorphous as revealed by wide-angle X-ray diffraction measurements . Another set of polyimides showed good solubility in aprotic amide solvents and cresols, excellent thermal stability, and outstanding mechanical properties . Additionally, the electrical conductivity of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes was investigated, revealing insights into the material's electrical properties .

Scientific Research Applications

Antibacterial Activities

  • Synthesis of Derivatives for Antibacterial Testing : Derivatives synthesized from acids related to 4-(Pyrid-2-yloxy)benzoyl chloride have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The sulfamide derivative was found to be particularly effective (Bildirici, Şener, & Tozlu, 2007).

'Green' Chemistry Applications

  • Efficient and Selective Benzoylation of Nucleosides : Benzoyl cyanide in an ionic liquid has been used as a 'green' alternative to the conventional pyridine-benzoyl chloride system for benzoylation of nucleosides. This method is also versatile for benzoylation of phenols, aromatic amines, and alcohols (Prasad et al., 2005).

Synthesis of Biologically Active Compounds

  • Creation of 2-Aroylamino-1,3,4-Thiadiazoles : Amidation of 2-amino-1,3,4-thiadiazoles with substituted benzoyl chloride led to the synthesis of derivatives with notable auxin activity, which could be significant for agricultural applications (Tan Xiao-hong, 2006).

Analytical Applications

  • Determination of Endocrine Disruptors : 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride has been used for the derivatization of hydroxyl group-containing endocrine disruptors, enabling their sensitive and selective determination (Sun et al., 2001).

Electrophilic Aroylation Studies

  • Study of Electrophilic Aroylation of 1-Aryl-1H-pyrroles : Research on the benzoylation of 1-phenyl-1H-pyrrole, a reaction involving a compound structurally similar to 4-(Pyrid-2-yloxy)benzoyl chloride, has led to improved methodologies for the synthesis of biologically active compounds (Kontonikas et al., 2019).

Safety and Hazards

4-(Pyrid-2-yloxy)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled or come into contact with skin and eyes. If inhaled or contacted, immediate medical attention is required . It reacts violently with water and liberates toxic gas . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-pyridin-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGFQOJMJJPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614879
Record name 4-[(Pyridin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrid-2-yloxy)benzoyl chloride

CAS RN

51363-01-0
Record name 4-(2-Pyridinyloxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51363-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pyridin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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